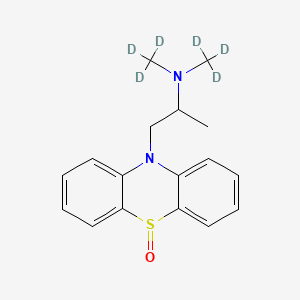

Promethazine Sulfoxide-d6

Description

Properties

IUPAC Name |

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCLFIFAFHQIX-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Promethazine Sulfoxide-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for Promethazine (B1679618) Sulfoxide-d6. This deuterated internal standard is crucial for the accurate quantification of promethazine sulfoxide (B87167), a primary metabolite of the first-generation antihistamine, promethazine.

Core Chemical Properties

Promethazine Sulfoxide-d6 is a stable isotope-labeled form of Promethazine Sulfoxide. The inclusion of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value |

| CAS Number | 1189892-93-0[1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₄D₆N₂OS[1][2][3][5] |

| Molecular Weight | 306.46 g/mol [1][2][3][5] |

| Appearance | Dark Red Solid[2] |

| Purity | >95% (as determined by HPLC)[6] |

| Storage Conditions | 2-8°C, under an inert atmosphere[2] |

| Synonyms | N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; N-[2-(Dimethyl-d6-amino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide-d6; Promethazine 5-Sulfoxide-d6; Romergan Sulfoxide-d6[2][5] |

| Application | Labeled metabolite of Promethazine for use as an internal standard in analytical assays[2][5]. |

Biological Context and Metabolism

Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP2D6[7]. One of the main metabolic pathways is the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, resulting in the formation of Promethazine Sulfoxide[7][8]. This metabolite, along with N-demethylpromethazine, is a predominant form found in urine[8]. The use of this compound is critical for pharmacokinetic and metabolic studies to accurately quantify the formation and elimination of this key metabolite.

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.

The parent compound, promethazine, exerts its therapeutic effects through antagonism of various receptors. It is a potent histamine (B1213489) H1-receptor antagonist, which accounts for its antihistaminic properties[8][9]. Additionally, it blocks postsynaptic dopaminergic receptors in the brain, contributing to its antiemetic effects[8]. Promethazine also possesses significant anticholinergic and alpha-adrenergic inhibitory properties[8].

Caption: Multi-receptor antagonism by the parent compound, Promethazine.

Experimental Protocols

General Analytical Workflow for Quantification

The quantification of promethazine sulfoxide in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to correct for matrix effects and variations during sample preparation and analysis.

1. Sample Preparation (e.g., Plasma)

-

To a 100 µL aliquot of plasma, add an appropriate amount of this compound solution (internal standard).

-

Perform protein precipitation by adding 300 µL of a cold organic solvent, such as acetonitrile (B52724).

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions (HPLC)

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Conditions (Tandem MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

- Promethazine Sulfoxide: Monitor the specific precursor-to-product ion transition.

- This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition for the internal standard.

-

Data Analysis: The concentration of promethazine sulfoxide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

This general protocol provides a robust framework for the accurate quantification of promethazine's primary sulfoxide metabolite in a research setting. Method development and validation are essential for specific applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Promethazine EP Impurity D-d6 (this compound) - CAS - 1189892-93-0 | Axios Research [axios-research.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

Technical Guide: Physical Characteristics and Analysis of Promethazine Sulfoxide-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical characteristics, metabolic pathway, and analytical methodologies related to Promethazine (B1679618) Sulfoxide-d6. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies of its parent drug, Promethazine.

Core Physical and Chemical Properties

Promethazine Sulfoxide-d6 is the deuterated form of Promethazine Sulfoxide (B87167), a major metabolite of the first-generation antihistamine, Promethazine.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Data Summary

The fundamental physical and chemical data for this compound are summarized below for quick reference.

| Property | Value | Citations |

| Chemical Name | N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide | [3][4][5] |

| CAS Number | 1189892-93-0 | [3][4][5][6] |

| Molecular Formula | C₁₇H₁₄D₆N₂OS | [3][5][6][7] |

| Molecular Weight | 306.46 g/mol | [3][5][6][7] |

| Accurate Mass | 306.1673 | [3][6] |

| Appearance | Dark Red Solid | [4] |

| Purity | >95% (as determined by HPLC) | [3] |

| Storage Temperature | -20°C or 2-8°C in an inert atmosphere | [3][4] |

| Application | A labeled metabolite of Promethazine, used as an analytical standard. | [4][5] |

| Solubility | Soluble in Chloroform and Methanol. | [8] |

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism, primarily through S-oxidation, to form Promethazine Sulfoxide.[1][2] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[1][8][9] Due to significant first-pass metabolism in the liver, the oral bioavailability of promethazine is only about 25%.[2][10] The sulfoxide metabolite is a major circulating form of the drug found in plasma and urine.[1][10]

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.

Experimental Protocols

The quantification of Promethazine and its metabolites, including Promethazine Sulfoxide, from biological matrices is crucial for pharmacokinetic studies. This compound serves as an excellent internal standard in these assays.

Example Analytical Method: HPLC with UV and Electrochemical Detection

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of Promethazine and its metabolites in plasma.[11]

Sample Preparation:

-

Spiking: Plasma samples are spiked with an internal standard (e.g., this compound).

-

Extraction: Solid-phase extraction (SPE) is employed to isolate the analytes from plasma proteins and other interfering substances.

-

Reconstitution: The dried extract is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

-

Column: 5-µm CN column (250 mm x 4.6 mm i.d.).[11]

-

Mobile Phase: A mixture of methanol, 0.15M ammonium (B1175870) acetate (B1210297) (pH 5.0), and water in a ratio of 38:50:12 (v/v/v).[11]

-

Flow Rate: 0.9 mL/min.[11]

-

Detection:

Caption: Workflow for the analysis of Promethazine metabolites using HPLC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Promethazine (PIM 439) [inchem.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Promethazine EP Impurity D-d6 (this compound) - CAS - 1189892-93-0 | Axios Research [axios-research.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Prothazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalscientificjournal.com [globalscientificjournal.com]

Synthesis and Characterization of Promethazine Sulfoxide-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Promethazine Sulfoxide-d6, a crucial labeled internal standard for pharmacokinetic and metabolic studies of Promethazine. This document details the synthetic pathway, purification methods, and in-depth characterization techniques.

Introduction

Promethazine is a first-generation antihistamine and antiemetic drug belonging to the phenothiazine (B1677639) class. Its metabolism in vivo primarily involves oxidation of the sulfur atom in the phenothiazine ring to form Promethazine Sulfoxide (B87167). To accurately quantify Promethazine and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. This compound, with six deuterium (B1214612) atoms on the N,N-dimethylamino group, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.

This guide outlines a feasible synthetic route and the necessary analytical characterization to ensure the identity, purity, and stability of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from commercially available Promethazine-d6 hydrochloride. The first step involves the neutralization of the hydrochloride salt to yield the free base, followed by a selective oxidation of the sulfur atom.

Step 1: Neutralization of Promethazine-d6 Hydrochloride

The initial step involves the conversion of Promethazine-d6 hydrochloride to its free base form to enable the subsequent oxidation reaction.

Experimental Protocol:

-

Dissolution: Dissolve Promethazine-d6 hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).

-

Basification: Cool the solution in an ice bath and add a 2M solution of sodium hydroxide (B78521) dropwise with constant stirring until the pH of the solution reaches 10-11.

-

Extraction: Extract the resulting milky suspension with dichloromethane (B109758) (3 x 15 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Promethazine-d6 as a viscous oil.

Step 2: Oxidation of Promethazine-d6 to this compound

The selective oxidation of the sulfur atom in the phenothiazine ring is achieved using a mild oxidizing agent. A common and effective method involves the use of aqueous nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a weak acid.

Experimental Protocol:

-

Dissolution: Dissolve the Promethazine-d6 free base (1.0 eq) obtained from the previous step in a mixture of acetone (B3395972) (20 mL) and water (5 mL).

-

Acidification: Cool the solution to 0-5 °C in an ice bath and add glacial acetic acid (1.2 eq) dropwise.

-

Oxidation: Prepare a solution of sodium nitrite (1.1 eq) in water (5 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):methanol (B129727) (9:1). The reaction is typically complete within 2-3 hours.

-

Quenching: Once the reaction is complete, quench the excess nitrous acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient elution of methanol in dichloromethane (0-5%).

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. The following analytical techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF).

-

Sample Preparation: Dissolve a small amount of the purified product in methanol.

Expected Results: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 307.17, corresponding to the protonated form of this compound. The fragmentation pattern would be analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the molecule and the position of the deuterium labels.

Experimental Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: 400 MHz or higher NMR spectrometer.

Expected Results:

-

¹H NMR: The spectrum will show the characteristic aromatic protons of the phenothiazine ring system and the aliphatic protons of the propyl chain. The signal corresponding to the N,N-dimethyl group will be absent due to deuteration.

-

¹³C NMR: The spectrum will display the signals for all carbon atoms in the molecule. The signals for the deuterated methyl carbons will appear as a multiplet due to C-D coupling and will be significantly less intense.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the sulfoxide group.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Instrumentation: FTIR spectrometer.

Expected Results: The IR spectrum is expected to show a strong absorption band in the region of 1030-1070 cm⁻¹, which is characteristic of the S=O stretching vibration of the sulfoxide group.

Data Presentation

The quantitative data for the synthesis and characterization of this compound are summarized in the following tables.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Promethazine-d6 HCl | 1189947-02-1 | C₁₇H₁₅D₆ClN₂S | 326.92 |

| This compound | 1189892-93-0 | C₁₇H₁₄D₆N₂OS | 306.46 |

Table 1: Chemical Properties of Key Compounds.

| Parameter | Value |

| Synthesis Yield | Typically 70-80% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Table 2: Synthesis and Product Specifications.

| Technique | Parameter | Expected Value |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 307.17 |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm |

| Aliphatic Protons | δ 1.0-4.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 115-150 ppm |

| Aliphatic Carbons | δ 15-60 ppm | |

| IR Spectroscopy | S=O Stretch | 1030-1070 cm⁻¹ |

Table 3: Summary of Characterization Data.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The described protocols are robust and yield a high-purity product suitable for use as an internal standard in demanding bioanalytical applications. The comprehensive characterization ensures the unequivocal identification and quality of the synthesized material, which is of paramount importance for accurate and reliable quantitative analysis in drug development and clinical research.

Promethazine Sulfoxide-d6: A Technical Guide to its Role as a Metabolite of Promethazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is a widely used therapeutic agent with a complex pharmacological profile encompassing antihistaminic, sedative, antiemetic, and anticholinergic properties. Its clinical efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver. A principal metabolic pathway is the S-oxidation of the phenothiazine ring, leading to the formation of Promethazine Sulfoxide (B87167). The deuterated analog, Promethazine Sulfoxide-d6, serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as a stable isotope-labeled internal standard for precise quantification. This technical guide provides an in-depth exploration of this compound as a metabolite of Promethazine, consolidating quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism, with S-oxidation being a major route of biotransformation. This process is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform.[1][2] The sulfoxidation of the sulfur atom in the phenothiazine ring results in the formation of Promethazine Sulfoxide. Other minor metabolic pathways include N-demethylation and ring hydroxylation.[3]

Below is a diagram illustrating the metabolic conversion of Promethazine to its primary metabolite, Promethazine Sulfoxide.

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Promethazine and its major metabolite, Promethazine Sulfoxide, have been characterized in humans. The oral bioavailability of Promethazine is relatively low, approximately 25%, due to significant first-pass metabolism in the liver.[4] Following oral administration, a substantial portion of the drug is converted to Promethazine Sulfoxide.

The following tables summarize key pharmacokinetic parameters for Promethazine and Promethazine Sulfoxide.

Table 1: Pharmacokinetic Parameters of Promethazine

| Parameter | Oral Administration | Intravenous Administration |

| Cmax | 2.4-18.0 ng/mL | 10.0 ng/mL |

| Tmax | 1.5-3 h | 4-10 h |

| AUC | 11,511 ngh/mL | 14,466 ngh/mL |

| Bioavailability | ~25% | N/A |

| Elimination Half-life | 12-15 h | 12-15 h |

| Volume of Distribution | ~30 L/kg | ~30 L/kg |

| Protein Binding | 93% | 93% |

Data compiled from DrugBank Online.[3]

Table 2: Pharmacokinetic and Excretion Data of Promethazine Metabolites

| Metabolite | Route of Elimination | Percentage of Excreted Dose (Intravenous) | Renal Clearance |

| Promethazine (unchanged) | Urine | 0.64% | 5.9 mL/min |

| Desmethylpromethazine | Urine | 0.02-2.02% | N/A |

| Promethazine Sulfoxide | Urine | 10% | 90.4 mL/min |

Data compiled from DrugBank Online.[3]

Pharmacological Activity of Promethazine Sulfoxide

Promethazine exerts its therapeutic effects through antagonism of several receptors, including the histamine (B1213489) H1 receptor, dopamine (B1211576) D2 receptor, and muscarinic acetylcholine (B1216132) receptors.[5] A critical aspect for drug development and safety assessment is to understand the pharmacological activity of its metabolites.

Experimental Protocols

The accurate quantification of Promethazine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound is the preferred internal standard for such analyses due to its identical chemical properties to the unlabeled metabolite, allowing for correction of matrix effects and variations in sample processing.

Bioanalytical Method for Promethazine and Metabolites in Plasma using LC-MS/MS

This protocol provides a general framework for the simultaneous determination of Promethazine, Promethazine Sulfoxide, and other metabolites in plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate amount of internal standard solution (including this compound).

-

Add 300 µL of methanol (B129727) to precipitate plasma proteins.[7]

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3][7]

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Promethazine: Precursor ion (m/z) -> Product ion (m/z)

-

Promethazine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Note: Specific m/z values will need to be optimized on the instrument used.

-

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity: Establishing a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

-

Recovery: Assessing the extraction efficiency of the sample preparation method.

-

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

Synthesis of this compound

While detailed protocols for the synthesis of this compound are not widely published, a general approach can be inferred from the synthesis of other phenothiazine sulfoxides. This would typically involve the controlled oxidation of Promethazine-d6.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis pathway for this compound.

Conclusion

Promethazine Sulfoxide is the major metabolite of Promethazine, formed primarily through CYP2D6-mediated S-oxidation. The deuterated analog, this compound, is an essential tool for the accurate quantification of this metabolite in biological samples. Pharmacokinetic data reveal that a significant portion of orally administered Promethazine is converted to its sulfoxide metabolite. Evidence suggests that Promethazine Sulfoxide has significantly reduced pharmacological activity at the key receptors targeted by the parent drug. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably quantify Promethazine and its metabolites, contributing to a better understanding of its disposition and effects. Further research into the specific receptor binding profile of Promethazine Sulfoxide and the development of detailed synthesis protocols for its deuterated analog would be valuable additions to the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Schisandrin and Promethazine with Its Metabolite in Rat Plasma by HPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Promethazine Sulfoxide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Promethazine (B1679618) Sulfoxide-d6. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a labeled metabolite for analytical and research purposes. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Introduction to Promethazine Sulfoxide-d6

This compound is the deuterated form of Promethazine Sulfoxide (B87167), a major metabolite of the first-generation antihistamine, Promethazine.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. Understanding its stability and optimal storage conditions is paramount to ensure its integrity and the accuracy of experimental results.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended long-term storage temperature. Some suppliers also suggest 2-8°C for shorter periods. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Storage under an inert atmosphere (e.g., nitrogen or argon) is advised. | Protects the compound from oxidative degradation. |

| Light | Protect from light by storing in an amber vial or a dark location. | Phenothiazine derivatives are known to be sensitive to light, which can induce photodegradation. |

| Container | A tightly sealed, suitable container is necessary. | Prevents contamination and exposure to moisture. |

For long-term stability, one supplier indicates that the non-deuterated form, Promethazine Sulfoxide, is stable for at least four years when stored at -20°C.[2]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in public literature, the stability can be inferred from studies on the parent compound, Promethazine. The primary degradation pathway for Promethazine is oxidation to Promethazine Sulfoxide.[3]

Key points regarding the stability of Promethazine and its relevance to this compound are:

-

Oxidative Degradation: Promethazine readily oxidizes to form Promethazine 5-oxide (Promethazine Sulfoxide).[3] This reaction can be influenced by factors such as pH, the presence of metal ions (e.g., copper (II) and iron (III)), and exposure to oxygen.[3]

-

Thermal Degradation: Studies on Promethazine hydrochloride have shown that its thermal degradation follows first-order kinetics and is influenced by pH.[3]

-

Photodegradation: Promethazine is susceptible to degradation upon exposure to light.[4]

It is reasonable to infer that this compound, being a sulfoxide, is a relatively stable metabolite but may be susceptible to further oxidation or other degradation pathways under harsh conditions.

Metabolic Pathway of Promethazine

Promethazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form Promethazine Sulfoxide.[2] This metabolic conversion is a key aspect of its pharmacokinetics.

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting stability testing on this compound, adapted from established protocols for Promethazine and its metabolites, and in accordance with ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials and Reagents:

-

This compound

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer

Experimental Workflow:

Caption: Workflow for forced degradation studies of this compound.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples, neutralize with 0.1 M HCl, and prepare for analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time and quench if necessary before analysis.

-

Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) and take samples at different intervals for analysis.

-

Photostability Testing: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is commonly employed.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Mass Spectrometer (for identification of degradants)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 249 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the type of data that should be generated.

| Stress Condition | Duration | % Degradation of this compound | Major Degradation Products |

| 0.1 M HCl | 24 hours | < 5% | To be identified |

| 0.1 M NaOH | 24 hours | 10-15% | To be identified |

| 3% H₂O₂ | 8 hours | 20-25% | Further oxidized species |

| Thermal (60°C) | 48 hours | < 10% | To be identified |

| Photolytic | ICH Q1B | 15-20% | Photodegradants |

Note: This data is illustrative and should be replaced with actual experimental findings.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an internal standard in research and drug development. The recommended storage condition is at -20°C, protected from light and under an inert atmosphere. While specific degradation data for the deuterated sulfoxide is limited, its stability profile can be inferred from studies on Promethazine. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing a validated stability-indicating analytical method. Adherence to these guidelines will ensure the integrity of this compound and the reliability of the data generated using this important analytical standard.

References

- 1. Promethazine (PIM 439) [inchem.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Promethazine Sulfoxide-d6 (CAS No. 1189892-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) Sulfoxide-d6 is the deuterium-labeled analog of Promethazine Sulfoxide, a primary metabolite of the first-generation antihistamine, Promethazine.[1][2][3][4] Due to its isotopic labeling, Promethazine Sulfoxide-d6 serves as an invaluable tool in analytical and clinical research, particularly as an internal standard for the accurate quantification of Promethazine and its metabolites in biological matrices.[4] This technical guide provides a comprehensive overview of its chemical properties, metabolic pathway, and a general experimental workflow for its application in pharmacokinetic studies.

Chemical and Physical Data

This compound is a stable isotope-labeled compound that is chemically identical to Promethazine Sulfoxide, with the exception of six deuterium (B1214612) atoms replacing six hydrogen atoms on the N,N-dimethyl group.[1] This mass difference allows for its differentiation in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| CAS Number | 1189892-93-0 | [1] |

| Molecular Formula | C₁₇H₁₄D₆N₂OS | [1][2][5] |

| Molecular Weight | 306.46 g/mol | [1][2][5] |

| Appearance | Dark Red Solid | [6] |

| Purity | Typically >95% (HPLC) | [1] |

| Storage | -20°C, under inert atmosphere | [1][6] |

| Synonyms | N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; Promethazine EP Impurity D-d6 | [1][4] |

| Unlabeled CAS No. | 7640-51-9 | [1] |

Metabolism of Promethazine to Promethazine Sulfoxide

The biotransformation of Promethazine in humans is extensive, with Promethazine Sulfoxide being one of the predominant metabolites.[3][4] This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The key step in the formation of Promethazine Sulfoxide is the S-oxidation of the phenothiazine (B1677639) ring of Promethazine. This reaction is catalyzed mainly by the cytochrome P450 isoform CYP2D6.[1][2]

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols: Application in Pharmacokinetic Studies

This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of Promethazine and its metabolites in biological samples such as plasma or urine. The following outlines a general experimental workflow.

General Workflow for Bioanalytical Method Development

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic assessments. The use of a stable isotope-labeled internal standard like this compound is best practice to correct for variability during sample preparation and analysis.

Caption: General workflow for a pharmacokinetic study using an internal standard.

Detailed Methodological Considerations

-

Sample Preparation: The goal is to extract the analyte (Promethazine and its metabolites) and the internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation with acetonitrile (B52724) or methanol, liquid-liquid extraction with an organic solvent, or solid-phase extraction for cleaner samples.

-

Internal Standard Spiking: A known concentration of this compound is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

-

Liquid Chromatography (LC): A reversed-phase C18 column is often suitable for the separation of Promethazine and its metabolites. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Analyte (Promethazine Sulfoxide): A specific MRM transition would be determined.

-

Internal Standard (this compound): The precursor ion will be 6 mass units higher than that of the unlabeled analyte, while the product ion may be the same or different, depending on the fragmentation pattern.

-

-

Calibration and Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Conclusion

This compound is an essential analytical tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the analysis of Promethazine and its metabolites. Understanding its properties and the metabolic pathway of its parent compound is critical for its effective application in pharmacokinetic and metabolic studies.

References

- 1. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

Use of Promethazine Sulfoxide-d6 in drug metabolism studies

An In-depth Technical Guide to the Application of Promethazine (B1679618) Sulfoxide-d6 in Drug Metabolism Studies

Introduction

In the fields of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1] Promethazine, a phenothiazine (B1677639) derivative, is an antihistaminic, sedative, and antiemetic agent that undergoes extensive hepatic metabolism.[2][3] One of its predominant metabolites is Promethazine Sulfoxide (B87167), formed primarily by the action of the Cytochrome P450 enzyme CYP2D6.[4][5][6]

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard for bioanalysis in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS).[1][7] Promethazine Sulfoxide-d6 is the stable isotope-labeled form of the major metabolite of Promethazine and serves as an ideal internal standard for its accurate quantification in complex biological matrices.[8][9] This technical guide provides a comprehensive overview of the role of this compound in drug metabolism studies, including experimental protocols, quantitative data, and workflow visualizations.

The Role of Deuterated Internal Standards

Deuterated standards are molecules in which one or more hydrogen atoms are replaced by their stable isotope, deuterium.[1] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1][8]

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (Promethazine Sulfoxide) during chromatography. This co-elution ensures that both compounds experience and correct for variations in:

-

Sample preparation and extraction efficiency

-

Injection volume

By adding a known concentration of this compound to a sample, the ratio of the peak area of the analyte to the peak area of the internal standard can be used to calculate the precise concentration of the analyte, thereby improving the accuracy, precision, and reliability of the analytical method.[7][11]

Metabolic Pathway of Promethazine

Promethazine is extensively metabolized in the liver.[2][3] The primary metabolic pathways include S-oxidation, N-demethylation, and ring hydroxylation.[6] The formation of Promethazine Sulfoxide is a major pathway, catalyzed principally by the CYP2D6 isozyme.[4][5][6]

Metabolic pathway of Promethazine to its major sulfoxide metabolite.

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of promethazine and its metabolites in biological samples.[12][13] The use of a deuterated internal standard is critical for achieving reliable results. While some methods have used Promethazine-d6 to quantify both the parent drug and its metabolites, the most accurate approach for quantifying Promethazine Sulfoxide is to use its corresponding labeled internal standard, this compound.[13][14]

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of Promethazine and its metabolites in swine tissues.[13][14]

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD (μg/kg) | LOQ (μg/kg) |

| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 |

| Fat | 0.05 | 0.1 | |

| Data sourced from a study on swine edible tissues.[13][14] |

Table 2: Linearity and Recovery

| Analyte | Linear Range (μg/kg) | Correlation Coefficient (r) | Average Recovery (%) |

| Promethazine (PMZ) | 0.1 - 50 | > 0.99 | 77 - 111 |

| Promethazine Sulfoxide (PMZSO) | 0.1 - 50 | > 0.99 | 77 - 111 |

| Monodesmethyl-promethazine (Nor1PMZ) | 0.5 - 50 | > 0.99 | 77 - 111 |

| Data sourced from a study on swine edible tissues.[13][14] |

Experimental Protocols

Protocol for In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a typical experiment to characterize the metabolism of Promethazine and quantify the formation of Promethazine Sulfoxide.

Materials:

-

Human Liver Microsomes (HLM)

-

Promethazine

-

This compound (as internal standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic Acid

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare a stock solution of Promethazine (e.g., 1 mM in DMSO) and the internal standard, this compound (e.g., 100 µg/mL in MeOH).

-

Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

-

Initiate Reaction: Add Promethazine to the mixture to initiate the metabolic reaction (final substrate concentration typically 1-10 µM). Vortex gently.

-

Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: To stop the reaction, transfer each aliquot to a new tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard, this compound.

-

Protein Precipitation: Vortex the tubes vigorously to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a representative method for the quantification of Promethazine Sulfoxide using this compound as an internal standard.[13][14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 μm).[13][14]

-

Mobile Phase A: 0.1% Formic acid in water.[13]

-

Mobile Phase B: Acetonitrile.[13]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Electrospray (ESI+).[13]

-

MRM Transitions (Example):

-

Promethazine Sulfoxide (Analyte): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values determined by infusion and optimization).

-

This compound (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Precursor will be ~6 Da higher than the analyte).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Workflow Visualizations

Bioanalytical Workflow for Metabolite Quantification

The following diagram illustrates the typical workflow for quantifying a metabolite like Promethazine Sulfoxide from a biological matrix using its deuterated internal standard.

Workflow for metabolite quantification using a deuterated internal standard.

Principle of Stable Isotope Dilution

This diagram illustrates the core principle of how a stable isotope-labeled internal standard corrects for sample processing variability.

Principle of stable isotope dilution for analytical correction.

References

- 1. benchchem.com [benchchem.com]

- 2. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. Promethazine EP Impurity D-d6 (this compound) - CAS - 1189892-93-0 | Axios Research [axios-research.com]

- 10. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 11. benchchem.com [benchchem.com]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Promethazine Sulfoxide in Urine Using Promethazine Sulfoxide-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine (B1679618) is a first-generation antihistamine and antiemetic drug widely used for treating allergies, motion sickness, and nausea. Its metabolism in the body is extensive, with one of the primary metabolites being Promethazine Sulfoxide (B87167) (PMZSO). The quantitative analysis of promethazine and its metabolites in biological matrices like urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Promethazine Sulfoxide-d6 (PMZSO-d6), is the gold standard for quantitative LC-MS/MS analysis.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects.[1] This allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

This document provides a detailed protocol for the analysis of Promethazine Sulfoxide in urine, employing this compound as an internal standard. The methodologies are synthesized from established analytical techniques for promethazine and its metabolites.[3][4][5]

Metabolic Pathway of Promethazine

Promethazine undergoes metabolism primarily through the cytochrome P450 (CYP450) enzyme system. The key transformation relevant to this protocol is the S-oxidation of the phenothiazine (B1677639) ring, which converts promethazine into promethazine sulfoxide.

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocol

This protocol outlines a method for the quantitative determination of Promethazine Sulfoxide in human urine using LC-MS/MS and this compound as an internal standard.

3.1. Materials and Reagents

-

Standards: Promethazine Sulfoxide (≥95% purity), this compound (≥98% isotopic purity).

-

Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (B129727) (MeOH, HPLC or LC-MS grade), Formic acid (LC-MS grade), HPLC-grade water.

-

Chemicals: Ammonium acetate, Potassium hydroxide (B78521) (KOH).[6][7]

-

Sample Collection: Polypropylene (B1209903) urine collection containers.

-

Labware: Calibrated micropipettes, polypropylene microtubes (1.5 mL and 2.0 mL), volumetric flasks.

3.2. Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine Sulfoxide and this compound in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[5]

-

Working Standard Solutions: Prepare serial dilutions of the Promethazine Sulfoxide stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3.3. Sample Preparation (On-line Solid-Phase Extraction)

This method is adapted from established procedures for promethazine and its metabolites in urine, providing automated sample cleanup and concentration.[4][8]

-

Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 15 seconds to ensure homogeneity.

-

Aliquoting: Transfer 100 µL of each urine sample, calibration standard, and quality control (QC) sample into separate autosampler vials.

-

Internal Standard Addition: Add 25 µL of the 100 ng/mL Internal Standard Working Solution (PMZSO-d6) to all vials except for the blank matrix samples.

-

Dilution: Add 875 µL of HPLC-grade water to each vial.

-

Mixing: Cap the vials and vortex for 10 seconds.

-

Analysis: Place the vials in the autosampler for automated on-line solid-phase extraction and LC-MS/MS analysis.

3.4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with column-switching capability. |

| Extraction Column | A suitable reversed-phase column for trapping (e.g., C8 or C18, ~20 x 2.1 mm). |

| Analytical Column | C18 Column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).[5] |

| Mobile Phase A | 0.1% Formic Acid in Water.[5] |

| Mobile Phase B | Acetonitrile (ACN).[5] |

| Flow Rate | 0.3 - 0.8 mL/min.[5][6] |

| Gradient Elution | A gradient should be developed to ensure separation from matrix components and other metabolites. Start with a high aqueous phase, ramp up the organic phase to elute the analytes, followed by a re-equilibration step. |

| Injection Volume | 20 - 100 µL. |

| MS System | Triple Quadrupole Mass Spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | To be optimized empirically.PMZSO: Q1 (Precursor Ion) -> Q3 (Product Ion) PMZSO-d6: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion) |

Analytical Method Validation

The analytical method should be validated according to established guidelines. The following table summarizes typical performance characteristics reported for the analysis of promethazine and its metabolites in urine.

| Validation Parameter | Typical Performance Metric |

| Linearity Range | 2.5 ng/mL to 1400 ng/mL for promethazine sulfoxide.[4][8] |

| Correlation Coefficient (r²) | > 0.995.[8] |

| Lower Limit of Quantitation (LLOQ) | 1.00 - 3.75 ng/mL.[3][4][8][9] The LLOQ for promethazine sulfoxide has been reported as 2.50 ng/mL with a coefficient of variation (C.V.) of less than 11.5%.[4][8] |

| Accuracy (Bias %) | Within ±15% (±20% at LLOQ). Reported accuracy for promethazine metabolites is within +/- 11.8% bias.[4][8] |

| Precision (CV %) | ≤15% (≤20% at LLOQ). Inter- and intra-day precision for promethazine and its metabolites has been reported to be less than 10% and 5.5% C.V., respectively.[3][4][8][9] |

| Recovery | Mean method recoveries for similar analytes have been reported as over 97%.[3][9] |

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for the quantitative analysis of Promethazine Sulfoxide in urine.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of Promethazine Sulfoxide-d6 in Forensic Toxicology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with sedative and antiemetic properties, belonging to the phenothiazine (B1677639) class of drugs. In forensic toxicology, the accurate quantification of promethazine and its metabolites is crucial for determining drug involvement in legal cases. Promethazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its major metabolite, promethazine sulfoxide (B87167).

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry for forensic applications. These standards, such as Promethazine Sulfoxide-d6, are essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of promethazine sulfoxide.

While detailed validated methods specifically employing this compound as an internal standard for the quantification of promethazine sulfoxide in human forensic samples are not widely available in the reviewed literature, this document presents a comprehensive proposed protocol adapted from a validated method for the analysis of promethazine and its metabolites in biological tissues. This adapted protocol provides a robust framework for researchers to develop and validate their own methods.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive metabolism in the body. The primary metabolic pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form promethazine sulfoxide. This reaction is catalyzed by the CYP2D6 enzyme.

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols

This section details a proposed experimental protocol for the quantitative analysis of promethazine sulfoxide in forensic samples using this compound as an internal standard. This protocol is adapted from a validated method for the analysis of promethazine and its metabolites in swine tissues and is intended to serve as a starting point for method development and validation in forensic toxicology laboratories.[1][2][3][4][5]

Reagents and Materials

-

Analytes: Promethazine Sulfoxide

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (ACN) (HPLC grade), Methanol (MeOH) (HPLC grade), Formic Acid (FA) (LC-MS grade), Water (deionized or Milli-Q)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as determined by laboratory validation.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Promethazine Sulfoxide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Promethazine Sulfoxide stock solution in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

Sample Preparation (Proposed Method for Blood/Plasma)

-

Aliquoting: To 1 mL of blood or plasma sample in a polypropylene (B1209903) tube, add a specified volume of the this compound internal standard working solution.

-

Protein Precipitation: Add 2 mL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Proposed Condition |

| LC System | Agilent 1290 Infinity LC or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for 2 minutes. (This should be optimized) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Parameters (MRM Transitions)

The following are proposed MRM transitions for Promethazine Sulfoxide and its deuterated internal standard. These should be optimized for the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| Promethazine Sulfoxide | 301.1 | 239.1 | 100 | 135 | 20 |

| 301.1 | 198.1 | 100 | 135 | 25 | |

| This compound | 307.1 | 245.1 | 100 | 135 | 20 |

| 307.1 | 204.1 | 100 | 135 | 25 |

Data Presentation

The following tables summarize the quantitative data adapted from a study on the analysis of promethazine and its metabolites in swine tissues.[1][2][3][4][5] While this study did not use this compound, the validation data for Promethazine Sulfoxide provides a useful reference for method development.

Table 1: Method Validation Parameters for Promethazine Sulfoxide

| Parameter | Result in Swine Muscle[1][2][3][4][5] |

| Linearity Range | 0.1 - 50 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 0.1 µg/kg |

Table 2: Accuracy and Precision for Promethazine Sulfoxide in Spiked Swine Muscle Samples

| Spiked Concentration (µg/kg) | Mean Recovery (%)[1][2][3][4][5] | Intra-day Precision (%RSD)[1][2][3][4][5] | Inter-day Precision (%RSD)[1][2][3][4][5] |

| 0.1 | 95.2 | 8.7 | 10.2 |

| 1.0 | 98.7 | 6.5 | 8.1 |

| 10.0 | 101.3 | 4.2 | 5.9 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the analysis of Promethazine Sulfoxide using this compound as an internal standard.

Caption: Overview of the analytical workflow.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of promethazine sulfoxide in forensic toxicology casework. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the defensibility of toxicological findings. The proposed protocol, adapted from a validated veterinary drug analysis method, provides a solid foundation for laboratories to develop and validate their own methods for the analysis of promethazine sulfoxide in human forensic samples. It is essential that any adapted method undergoes rigorous in-house validation to demonstrate its suitability for its intended forensic application.

References

- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine[v1] | Preprints.org [preprints.org]

- 3. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Promethazine in Swine Tissue using Deuterated Standards

Introduction

Promethazine (B1679618) (PMZ) is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1] In veterinary medicine, it is sometimes used to treat allergic reactions in animals like pigs.[2] However, its use in food-producing animals raises concerns about potential residues in edible tissues, which could pose risks to consumers.[3] To ensure food safety and compliance with regulatory limits, sensitive and reliable analytical methods are required for the quantification of promethazine and its metabolites in swine tissues.[4][5]

This application note details a robust and validated method for the simultaneous determination and quantification of promethazine (PMZ) and its two major metabolites, promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in various swine tissues (muscle, liver, kidney, and fat). The method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (Promethazine-d6) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][6][7][8][9][10]

Principle

The method involves the extraction of promethazine and its metabolites from homogenized swine tissue using an acidified organic solvent. The extract is then purified, concentrated, and analyzed by LC-MS/MS. Quantification is achieved by using an internal standard, deuterated promethazine (PMZ-d6), which closely mimics the behavior of the analytes during the entire analytical process.[11][7] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in extraction recovery, matrix effects, and instrument response.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of the method, including the limits of detection (LOD), limits of quantification (LOQ), linearity, recovery, and precision in different swine tissues.[6][7]

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in µg/kg [11][6]

| Analyte | Tissue | LOD (µg/kg) | LOQ (µg/kg) |

| Promethazine (PMZ) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Promethazine Sulfoxide (PMZSO) | Muscle, Liver, Kidney | 0.05 | 0.1 |

| Fat | 0.05 | 0.1 | |

| Monodesmethyl-promethazine (Nor1PMZ) | Muscle, Liver, Kidney | 0.1 | 0.5 |

| Fat | 0.05 | 0.1 |

Table 2: Linearity of Calibration Curves [6]

| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r) |

| Promethazine (PMZ) | 0.1 - 50 | > 0.99 |

| Promethazine Sulfoxide (PMZSO) | 0.1 - 50 | > 0.99 |

| Monodesmethyl-promethazine (Nor1PMZ) | 0.5 - 50 | > 0.99 |

Table 3: Recovery and Precision (Intra-day and Inter-day) [11][6]

| Tissue | Analyte | Spiked Level (µg/kg) | Average Recovery (%) | Precision (RSD, %) |

| Muscle | PMZ | 0.1, 1, 10 | 85.3 - 95.7 | 4.1 - 9.8 |

| PMZSO | 0.1, 1, 10 | 88.2 - 98.4 | 3.5 - 8.7 | |

| Nor1PMZ | 0.5, 1, 10 | 81.7 - 92.3 | 5.2 - 10.1 | |

| Liver | PMZ | 0.1, 1, 10 | 89.1 - 101.2 | 2.9 - 7.5 |

| PMZSO | 0.1, 1, 10 | 92.4 - 103.5 | 1.8 - 6.4 | |

| Nor1PMZ | 0.5, 1, 10 | 88.6 - 99.7 | 4.3 - 8.9 | |

| Kidney | PMZ | 0.1, 1, 10 | 90.5 - 105.6 | 3.1 - 8.2 |

| PMZSO | 0.1, 1, 10 | 93.7 - 107.1 | 2.5 - 7.1 | |

| Nor1PMZ | 0.5, 1, 10 | 91.3 - 102.4 | 4.8 - 9.3 | |

| Fat | PMZ | 0.1, 1, 10 | 77.0 - 88.9 | 6.7 - 11.0 |

| PMZSO | 0.1, 1, 10 | 80.3 - 91.5 | 5.9 - 10.5 | |

| Nor1PMZ | 0.1, 1, 10 | 78.6 - 90.1 | 7.1 - 10.8 |

Experimental Protocols

Materials and Reagents

-

Standards: Promethazine hydrochloride (≥99.5% purity), Promethazine-d6 hydrochloride (PMZ-d6), Promethazine sulfoxide (PMZSO), and Monodesmethyl-promethazine hydrochloride (Nor1PMZ).[2]

-

Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid.[2]

-

Water: Ultrapure water.

-

Other: n-hexane.

Standard Solution Preparation[2]

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each standard (PMZ, PMZSO, Nor1PMZ, and PMZ-d6) in methanol to prepare individual stock solutions of 1000 µg/mL. Store at -20°C.[2]

-

Working Standard Solutions: Prepare a series of mixed standard working solutions by diluting the stock solutions with acetonitrile. For example, to concentrations of 0.0025, 0.005, 0.025, 0.05, 0.25, 0.5, 1.0, and 2.5 µg/mL. Store at 4°C.[2]

-

Internal Standard Working Solution: Prepare a working solution of PMZ-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation[6][8]

-

Homogenization: Homogenize swine tissue samples (muscle, liver, kidney, or fat) until a uniform consistency is achieved.

-

Weighing: Weigh 2.0 g (± 0.02 g) of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spiking: Add the internal standard working solution (PMZ-d6) to each sample.

-

Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the tube. Homogenize for 1 minute using a high-speed homogenizer, then vortex for 5 minutes. Centrifuge at 8000 rpm for 10 minutes.

-

Liquid-Liquid Partitioning: Transfer the supernatant to a new 15 mL centrifuge tube. Add 5 mL of acetonitrile-saturated n-hexane. Vortex for 3 minutes and centrifuge at 4000 rpm for 5 minutes to remove lipids.

-

Concentration: Transfer the lower acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Re-dissolve the residue in 1.0 mL of a solution of 0.1% formic acid in water and acetonitrile (80:20, v/v). Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11][7]

LC-MS/MS Conditions[6][8]

-

Liquid Chromatography (LC):

-

Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent.[11][7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of the analytes. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for each analyte and the internal standard are listed in Table 4. The declustering potential and collision energy for each transition should be optimized for the specific instrument used.[12]

-

Table 4: Optimized MRM Parameters [12]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantitative) | Product Ion (m/z) (Qualitative) |

| Promethazine (PMZ) | 285.2 | 86.2 | 198.1 |

| Promethazine Sulfoxide (PMZSO) | 301.3 | 198.2 | 239.1 |

| Monodesmethyl-promethazine (Nor1PMZ) | 271.3 | 197.9 | 240.3 |

| Promethazine-d6 (PMZ-d6) | 291.3 | 92.0 | 240.3 |

Diagrams

Caption: Experimental workflow for the quantification of Promethazine in swine tissue.

Caption: Logical relationship for the quantification strategy.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of promethazine and its major metabolites in various swine tissues. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulatory monitoring and food safety applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories involved in veterinary drug residue analysis.

References

- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]

- 3. waters.com [waters.com]

- 4. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 5. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]